4-(Trifluoroacetyl)morpholine

Catalog No.
S1894031
CAS No.
360-95-2
M.F
C6H8F3NO2
M. Wt
183.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoroacetyl)morpholine

CAS Number

360-95-2

Product Name

4-(Trifluoroacetyl)morpholine

IUPAC Name

2,2,2-trifluoro-1-morpholin-4-ylethanone

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2

InChI Key

UTPCRKXZUFAUIB-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C(F)(F)F

Canonical SMILES

C1COCCN1C(=O)C(F)(F)F

Proteomics Research

Synthesis of Morpholines

Optical and Electrochemical Sensors

Drug Metabolism Studies

Development of Calpain Inhibitors

Agrochemical Research

4-(Trifluoroacetyl)morpholine is an organic compound with the chemical formula C7H9F3NO2 and the CAS number 360-95-2. It appears as a colorless liquid characterized by a faint, sweet odor. The compound features a morpholine ring, which is a six-membered cyclic amine containing both nitrogen and oxygen atoms, substituted at the fourth position with a trifluoroacetyl group. This unique substitution imparts distinctive chemical properties, making it useful in various applications, particularly in organic synthesis and medicinal chemistry .

4-(Trifluoroacetyl)morpholine itself is not reported to have a specific mechanism of action in biological systems. Its primary function lies in its role as a synthetic intermediate or protecting group in organic chemistry.

While detailed safety data is limited, some potential hazards can be inferred based on the functional groups present.

  • Corrosivity: The trifluoroacetyl group can be mildly corrosive. It is advisable to wear gloves and eye protection when handling this compound.
  • Reactivity: The molecule can react with nucleophiles. Avoid contact with strong bases or reducing agents.
Due to its functional groups. Notably, it can act as a solvent in various reactions and is involved in nucleophilic substitution reactions where the trifluoroacetyl group can be replaced by other nucleophiles. Its reactivity is enhanced by the electron-withdrawing nature of the trifluoroacetyl group, which stabilizes negative charges during reaction mechanisms .

Additionally, it can be utilized as an organocatalyst in specific reactions, such as the 1,4-addition of aldehydes to nitroolefins, where it demonstrates excellent yields and selectivity .

The synthesis of 4-(trifluoroacetyl)morpholine can be achieved through various methods:

  • Direct Acylation: Morpholine can be acylated using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions to yield 4-(trifluoroacetyl)morpholine.
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions involving morpholine and trifluoroacetyl derivatives.
  • Organocatalytic Methods: Recent studies have explored using morpholine-based organocatalysts in synthesizing similar compounds, demonstrating effective methodologies that could potentially apply to 4-(trifluoroacetyl)morpholine .

4-(Trifluoroacetyl)morpholine finds applications primarily in:

  • Organic Synthesis: It serves as a solvent and reagent in various organic reactions.
  • Pharmaceutical Development: Due to its potential biological activity, it is explored in drug development processes.
  • Catalysis: It acts as an organocatalyst in specific chemical transformations, enhancing reaction efficiency and selectivity .

Interaction studies involving 4-(trifluoroacetyl)morpholine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its role in catalysis and biological systems. The compound's interactions can lead to the formation of new derivatives with enhanced properties or activities.

When comparing 4-(trifluoroacetyl)morpholine with similar compounds, several notable derivatives emerge:

Compound NameStructureUnique Features
4-AcetylmorpholineC6H11NO2Lacks trifluoromethyl group; primarily used in pharmaceuticals.
2-TrifluoroacetylmorpholineC7H9F3NO2Substituted at the second position; different reactivity profile.
MorpholineC4H9NOBase structure; widely used as a building block in organic synthesis.

4-(Trifluoroacetyl)morpholine is unique due to its trifluoroacetyl substitution at the fourth position of the morpholine ring, which significantly affects its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(Trifluoroacetyl)morpholine

Dates

Modify: 2023-08-16

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